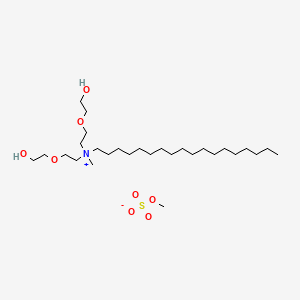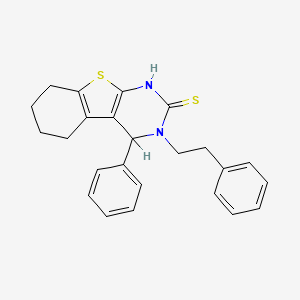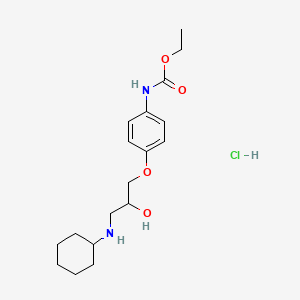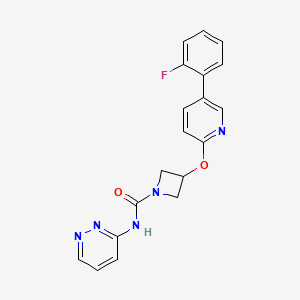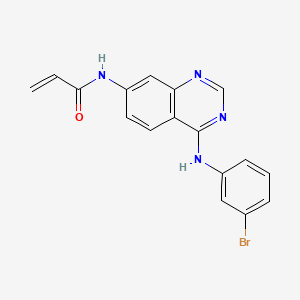
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound has significant implications in cancer research and treatment due to its ability to inhibit EGFR, a protein that plays a crucial role in the growth and proliferation of cancer cells.
Métodos De Preparación
The synthesis of 2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- involves several steps. One common synthetic route includes the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-bromoaniline to form an intermediate, which is then reacted with acryloyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of quinazoline derivatives.
Biology: The compound is employed in cell biology research to investigate the role of EGFR in cell signaling and proliferation.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- involves the inhibition of EGFR tyrosine kinase activity. The compound binds irreversibly to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparación Con Compuestos Similares
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- can be compared with other EGFR inhibitors such as:
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer. Unlike PD168393, gefitinib is a reversible inhibitor.
Erlotinib: Similar to gefitinib, erlotinib is a reversible EGFR inhibitor used in cancer therapy.
Propiedades
Número CAS |
198959-83-0 |
|---|---|
Fórmula molecular |
C17H13BrN4O |
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
N-[4-(3-bromoanilino)quinazolin-7-yl]prop-2-enamide |
InChI |
InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-14-15(9-13)19-10-20-17(14)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22) |
Clave InChI |
YGFCGWOZJQMOOG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=CC2=C(C=C1)C(=NC=N2)NC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



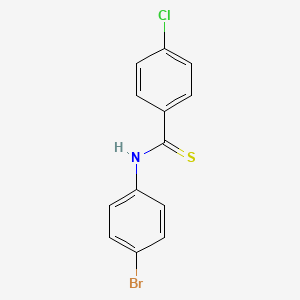

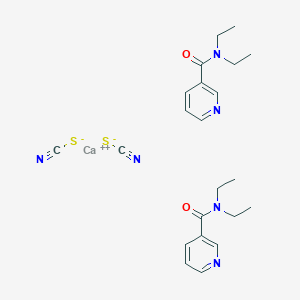
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)

